molecular formula C13H13N3O3 B1453614 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1183598-53-9

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1453614
CAS No.: 1183598-53-9
M. Wt: 259.26 g/mol
InChI Key: YPCWZPSQJXALQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold substituted with a 4-methoxy-pyrimidin-2-ylamino-methyl group at the 3-position. This structural motif is common in pharmaceuticals and agrochemicals due to its ability to modulate biological activity through targeted molecular interactions .

Properties

IUPAC Name

3-[[(4-methoxypyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWZPSQJXALQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid typically involves:

The preparation often proceeds via nucleophilic substitution or condensation reactions involving amines and halogenated pyrimidines or via cyclization reactions starting from suitable precursors.

Stepwise Preparation Method

Guanidine Intermediate Formation and Cyclization (Patent CN101928277B)

A closely related approach for similar pyrimidinyl amino benzoic acids involves a two-step process:

  • Step 1: Guanidine Formation

    • React 3-amino-4-methylbenzoic acid with cyanamide under acidic conditions (hydrochloric acid) to form a guanidine hydrochloride intermediate, specifically 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.
    • Reaction conditions:
      • Solvent: Alcoholic solvents (methanol, ethanol, isoamyl alcohol) or aqueous mixtures.
      • Temperature: 50-65 °C during addition of HCl, then heated to 100 °C for 3 hours.
      • pH maintained acidic (~5).
    • Yield: Approximately 60.3% after isolation and recrystallization.
    • Purification: Recrystallization using alcohol-water mixtures, activated carbon decolorization, pH adjustment with NaOH and HCl, followed by filtration and drying.
  • Step 2: Cyclization to Form Pyrimidine Ring

    • The guanidine intermediate is reacted with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to close the pyrimidine ring.
    • Reaction conditions:
      • Solvent: Alcoholic, ketone, ester, or aromatic hydrocarbon solvents (e.g., methyl alcohol, acetone, ethyl acetate, toluene).
      • Temperature: 80-100 °C.
      • pH: Slightly basic (8-9).
      • Reaction time: 7-12 hours, preferably 8-9 hours.
    • This step yields the target pyrimidinyl amino benzoic acid derivative.
    • Post-reaction treatment includes recrystallization to improve purity.

This method is noted for its short synthetic route, simple operation, environmental friendliness, and suitability for large-scale industrial production due to stable intermediates and good yields.

Industrial Considerations

  • The guanidine intermediate method provides a robust pathway with stable intermediates, making it preferable for scale-up.
  • Solvent choice is critical for reaction efficiency and environmental impact; alcohols and ketones are commonly used.
  • Control of pH and temperature is essential to maximize yield and minimize by-products.
  • Recrystallization and activated carbon treatment are important for achieving high purity suitable for pharmaceutical applications.
  • The process is cost-effective due to the use of readily available starting materials and moderate reaction conditions.

Summary Table of Preparation Parameters

Step Reagents/Starting Materials Solvent(s) Temperature (°C) pH Range Reaction Time Yield (%) Notes
Guanidine Formation 3-amino-4-methylbenzoic acid, cyanamide, HCl Alcoholic solvents (methanol, isoamyl alcohol), water 50-65 (addition), 100 (reaction) ~5 3 + 5 hours ~60 Intermediate stable, recrystallized
Cyclization to Pyrimidine Guanidine intermediate, 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one Alcohols, ketones, esters, aromatics (e.g., acetone, toluene) 80-100 8-9 7-12 hours High Recrystallization improves purity
Nucleophilic Substitution 2,4-dichloropyrimidine, (4-methoxypyrimidin-2-yl)amine, triethylamine Chloroform, DMF 50-100 Neutral 18-24 hours Moderate Alternative for analog synthesis

Research Findings and Optimization Notes

  • The guanidine intermediate approach benefits from the use of hydrochloric acid to facilitate guanidine formation and ring closure.
  • Solvent polarity and protic/aprotic nature affect the reaction rate and product solubility.
  • Reaction pH control during cyclization is crucial; slightly basic conditions favor ring closure.
  • Temperature control avoids decomposition and side reactions.
  • Recrystallization from alcohol-water mixtures with activated carbon treatment effectively removes impurities and color bodies.
  • Industrial scale-up requires careful solvent recovery and waste management to maintain environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name (CAS or Reference) Substituent on Pyrimidine Molecular Formula Average Mass (g/mol) Key Functional Groups
This compound 4-OCH₃ C₁₃H₁₄N₄O₃ 280.26 Methoxy, pyrimidine, benzoic acid
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid 4-(3-Pyridinyl) C₁₇H₁₄N₄O₂ 306.325 Pyridinyl, pyrimidine, benzoic acid
Sulfometuron methyl 4,6-Dimethyl C₁₅H₁₆N₄O₅S 364.4 Sulfonylurea, pyrimidine, benzoic acid
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid 6-Br, 4-Ph C₂₁H₁₄BrN₃O₂ 420.26 Bromo, quinazoline, benzoic acid

Key Observations :

  • Substituent Diversity : The target compound’s 4-methoxy group distinguishes it from analogs with bulkier substituents (e.g., pyridinyl in , bromophenyl in ). Smaller substituents like methoxy may enhance solubility compared to halogenated or aromatic groups.
  • Mass and Polarity: The target compound has a lower molecular weight (280.26 g/mol) than sulfometuron methyl (364.4 g/mol) due to the absence of a sulfonylurea group .

Key Insights :

  • Antitumor Potential: Benzoic acid derivatives with pyrimidine substituents, such as Av7 and Av9 from Aconitum vaginatum, exhibit potent antitumor activity against gastric (AGS) and liver (HepG2) cancer cells . The target compound’s methoxy group may enhance DNA intercalation or enzyme inhibition.
  • Enzyme Modulation : Sulfometuron methyl’s sulfonylurea group enables ALS inhibition, a mechanism absent in the target compound but highlighting the role of pyrimidine in agrochemical design .

Biological Activity

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.26 g/mol
  • CAS Number : 1183598-53-9

The compound is synthesized through the reaction of 4-methoxypyrimidine-2-amine with 3-(chloromethyl)benzoic acid under basic conditions, typically using dimethylformamide (DMF) as a solvent.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The methoxypyrimidinyl group can form hydrogen bonds with active sites on enzymes, which may lead to inhibition of their activity. This interaction suggests potential applications in enzyme inhibition studies, particularly concerning proteolytic enzymes involved in cellular processes.

Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can promote the activity of critical protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Studies have shown that compounds similar to this compound can enhance the activation of cathepsins B and L, which play essential roles in protein degradation and cellular homeostasis .

Cytotoxicity and Cell Growth Inhibition

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it was found that at concentrations of 1 and 10 μg/mL, certain extracts containing benzoic acid derivatives did not exhibit significant cytotoxicity against human foreskin fibroblasts or cancer cell lines like Hep-G2 and A2058 . This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Methyl-3-{[(4-pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acidStructureAntileukemic properties
3-Chloro-4-methoxybenzoic acidStructureStrong activation of cathepsins B and L

The methoxypyrimidinyl group in our compound provides distinct interactions compared to other derivatives, enhancing its potential as a biological agent.

Case Studies

  • Protein Degradation System Modulation : In a study examining benzoic acid derivatives, it was observed that compounds similar to this compound significantly induced proteasomal activity. The most effective compounds showed an increase in chymotrypsin-like enzymatic activity by over 400% compared to controls .
  • Cytotoxicity Profile : Another investigation focused on the cytotoxic effects of various benzoic acid derivatives across different cell lines. The results indicated that while some compounds exhibited pronounced cytotoxicity, this compound remained relatively non-toxic at therapeutic concentrations .

Q & A

Q. What are the recommended synthetic routes for 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid?

  • Methodological Answer: The synthesis typically involves coupling 4-methoxypyrimidin-2-amine with a benzaldehyde derivative followed by oxidation to the benzoic acid. A modified procedure (similar to triazine-based couplings in ) uses 1,1-dimethylethyl aminobenzoate under mild conditions (45°C for 1–1.25 hours) with yields exceeding 90% . Catalysts like palladium or copper may enhance selectivity, while solvents such as DMF or THF are critical for solubility. Post-synthesis purification via column chromatography (hexane/EtOH) ensures high purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Purity is assessed via HPLC (reversed-phase C18 column) and thin-layer chromatography (TLC; hexane/EtOH 1:1, Rf ~0.59–0.62) . Structural validation employs 1^1H NMR (DMSO-d6_6, δ 3.76–3.86 ppm for methoxy groups) and FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What solvents and reaction conditions optimize its stability during storage?

  • Methodological Answer: The compound is hygroscopic and should be stored in anhydrous DMSO or methanol at –20°C. Degradation studies (via TLC or NMR) indicate stability for ≥6 months under inert atmospheres. Avoid aqueous buffers with pH >7 to prevent ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrimidine ring influence biological activity?

  • Methodological Answer: Substituents like methoxy (electron-donating) or trifluoromethyl (electron-withdrawing, as in ) alter π-stacking and hydrogen-bonding interactions with biological targets. Comparative assays (e.g., enzyme inhibition) using analogs from and reveal that methoxy groups enhance binding affinity to kinases by 2–3 fold versus trifluoromethyl derivatives. DFT calculations can model charge distribution effects .

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformation?

  • Methodological Answer: Single-crystal X-ray diffraction (as in ) confirms the planar geometry of the pyrimidine-benzoic acid core and the antiperiplanar orientation of the methoxy group. Data collection at 298 K with R factor <0.071 and data-to-parameter ratio >13 ensures accuracy. Compare with Cambridge Structural Database entries for validation .

Q. What strategies address contradictions in reported melting points or spectroscopic data?

  • Methodological Answer: Discrepancies (e.g., mp 180–182°C in vs. 217–220°C in ) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures followed by DSC analysis identifies stable polymorphs. Standardize NMR acquisition parameters (e.g., 200–400 MHz, DMSO-d6_6) to ensure reproducibility .

Q. How can in silico modeling predict its pharmacokinetic properties?

  • Methodological Answer: Use QSAR models (e.g., SwissADME) to predict logP (~2.1), solubility (~0.5 mg/mL), and CYP450 interactions. Molecular docking (AutoDock Vina) against PAR-1 receptors (as in ) identifies key binding residues (e.g., Lys246, Glu348). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.